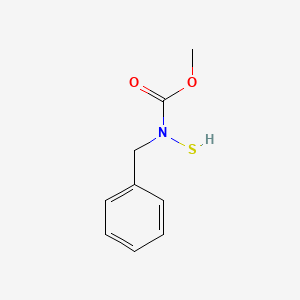

Methyl benzyl(sulfanyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63810-22-0 |

|---|---|

Molecular Formula |

C9H11NO2S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

methyl N-benzyl-N-sulfanylcarbamate |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)10(13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |

InChI Key |

RNZFBDFYSDZWFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N(CC1=CC=CC=C1)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl Benzyl Sulfanyl Carbamate

Established Synthetic Pathways for Carbamate (B1207046) Derivatives

The synthesis of carbamates is a well-explored field, with a variety of methods developed to construct the characteristic N-C(=O)-O linkage. These methods range from classical name reactions to modern catalytic systems, offering chemists a versatile toolkit to access this important functional group.

Traditional Approaches to Carbamate Synthesis: Hofmann Rearrangement, Curtius Rearrangement, Carbonylation of Amines, Isocyanate-Alcohol Reactions

Classical organic reactions form the bedrock of carbamate synthesis, providing reliable and time-tested methods.

The Hofmann rearrangement is a notable method for converting primary amides into primary amines with one less carbon atom. orgsyn.org The reaction proceeds through an isocyanate intermediate, which can be trapped by an alcohol to yield a carbamate. orgsyn.orggoogle.com This transformation is typically carried out using a halogen, such as bromine, in the presence of a strong base. google.com A modified, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides can produce methyl and benzyl (B1604629) carbamates in high yields. orgsyn.orgorganic-chemistry.org

The Curtius rearrangement provides another route to carbamates via an isocyanate intermediate. beilstein-journals.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate. beilstein-journals.orgresearchgate.net The subsequent reaction of the isocyanate with an alcohol affords the desired carbamate. beilstein-journals.orgwikipedia.org This method is widely used for transforming carboxylic acids into carbamates and ureas. researchgate.net

Carbonylation of amines offers a direct approach to carbamate synthesis. This can involve the reaction of amines with carbon monoxide and an oxidizing agent in the presence of a catalyst. nih.gov Another approach is the reductive carbonylation of nitroaromatics. researchgate.net The use of carbon dioxide as a C1 source for the carbonylation of amines has also gained significant attention. nih.gov

The reaction of isocyanates with alcohols is a fundamental and widely utilized method for preparing carbamates. researchgate.netnih.gov This reaction is often highly efficient and proceeds readily, sometimes without the need for a catalyst. researchgate.net However, for certain substrates or to achieve specific reaction rates, catalysts such as metal salts or tertiary amines may be employed. researchgate.netrsc.org The primary drawback of this method can be the hazardous nature of isocyanate starting materials. researchgate.net

Table 1: Overview of Traditional Carbamate Synthesis Methods

| Method | Starting Material | Key Intermediate | Product |

|---|---|---|---|

| Hofmann Rearrangement | Primary Amide | Isocyanate | Carbamate |

| Curtius Rearrangement | Acyl Azide | Isocyanate | Carbamate |

| Carbonylation of Amines | Amine, CO | - | Carbamate |

| Isocyanate-Alcohol Reaction | Isocyanate, Alcohol | - | Carbamate |

Advanced Methodologies: Catalytic Synthesis, Three-Component Coupling Reactions, Solid-Phase Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for carbamate synthesis, focusing on catalytic systems, atom economy, and high-throughput approaches.

Catalytic synthesis of carbamates has seen significant advancements. Various transition metal catalysts, including those based on platinum group metals, have been developed for the oxidative alkoxycarbonylation of amines. google.com Iron-based pincer complexes have been shown to catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols. oup.comnih.govnsf.gov Furthermore, electrocatalytic methods using atomically dispersed copper on N-doped carbon nanosheets have been developed for carbamate synthesis from CO2 and amines under mild conditions. acs.org

Three-component coupling reactions provide an efficient and atom-economical route to carbamates. A notable example is the coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI). orgsyn.orgchemicalbook.comorgsyn.org This method offers mild reaction conditions and avoids the pre-formation of hazardous reagents. orgsyn.org Copper(II) triflate has also been used to catalyze the three-component coupling of aldehydes, alkynes, and carbamates to produce propargylcarbamates.

Solid-phase synthesis has been adapted for the preparation of carbamates, which is particularly useful for creating libraries of compounds for biological screening. researchgate.net In this approach, amines can be coupled to a solid support, such as Merrifield resin, through a CO2 linker, followed by reaction with an alkyl halide. researchgate.netnih.gov This methodology allows for easy purification and the potential for automation. researchgate.net

Carbamates as Protecting Groups in Organic Synthesis

Beyond their diverse applications, the carbamate functionality serves a crucial role as a protecting group for amines in multi-step organic synthesis, particularly in peptide chemistry. researchgate.net The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity and basicity of the amine nitrogen.

Commonly used carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Each of these groups has distinct cleavage conditions, allowing for orthogonal protection strategies in complex syntheses. For instance, the Boc group is typically removed under acidic conditions, the Cbz group by catalytic hydrogenation, and the Fmoc group with a mild base. This strategic use of carbamate protecting groups is fundamental to the successful synthesis of complex molecules containing amine functionalities.

Targeted Synthesis of Methyl benzyl(sulfanyl)carbamate

This compound is a thiocarbamate, a class of compounds containing a sulfur atom in the carbamate linkage. The synthesis of this specific molecule can be approached by adapting general methods for thiocarbamate formation.

Design and Optimization of Synthetic Routes

The most direct and common methods for the synthesis of S-alkyl or S-aryl thiocarbamates involve the reaction of a thiol with an isocyanate or the reaction of a thiol with a carbamoyl chloride. researchgate.net For this compound, two primary retrosynthetic disconnections can be considered:

Reaction between benzyl mercaptan and methyl isocyanate: This is a highly convergent and often efficient route. The nucleophilic sulfur of benzyl mercaptan attacks the electrophilic carbon of methyl isocyanate.

Reaction between a benzylthiol-derived nucleophile and a methylcarbamoyl electrophile: This could involve, for example, the reaction of sodium benzylthiolate with methylcarbamoyl chloride.

A notable advantage of the thiol-isocyanate reaction is that it can often be performed under catalyst- and solvent-free conditions, which simplifies the procedure and purification. researchgate.net

Another potential, though less direct, route could involve the reaction of benzyl isothiocyanate with methanol (B129727). However, this would lead to the isomeric O-methyl N-benzylthiocarbamate. It is important to distinguish between the two isomers: this compound (an S-thiocarbamate) and O-methyl N-benzylthiocarbamate (an O-thiocarbamate).

Exploration of Precursor Derivatization Strategies and Reaction Conditions

The key precursors for the most likely synthetic route to this compound are benzyl mercaptan and methyl isocyanate.

Benzyl mercaptan (Thiobenzyl alcohol) can be prepared through several methods. A common laboratory preparation involves the reaction of benzyl chloride with thiourea (B124793), followed by alkaline hydrolysis of the resulting isothiouronium salt. wikipedia.org An industrial synthesis route involves the nucleophilic substitution of the chlorine atom in benzyl chloride with an alkaline sulfhydrate, such as ammonium sulfhydrate. google.com

Methyl isocyanate is a commercially available reagent.

The reaction conditions for the formation of the thiocarbamate from the thiol and isocyanate are often mild. The reaction can proceed at room temperature or with gentle heating. researchgate.net The absence of a solvent can be advantageous, leading to shorter reaction times and higher yields. researchgate.net

Table 2: Potential Synthetic Route for this compound

| Reactant 1 | Reactant 2 | Proposed Conditions | Product |

|---|---|---|---|

| Benzyl mercaptan | Methyl isocyanate | Neat, room temperature or gentle heating | This compound |

Optimization of the reaction would involve studying the effect of temperature, reaction time, and stoichiometry of the reactants to maximize the yield and purity of the desired product. Given the reactivity of the starting materials, the reaction is expected to be relatively clean, with the primary purification step being the removal of any unreacted starting materials.

Stereoselective Synthesis and Chiral Induction Approaches

The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented, related methodologies provide insight into potential strategies. One approach involves the stereoselective intramolecular arylation of lithiated N-aryl thiocarbamates, which allows for the construction of quaternary stereocenters adjacent to the sulfur atom. Following this rearrangement, simple deprotection can yield enantiomerically pure tertiary thiols nih.gov. This suggests that a similar strategy, perhaps employing a chiral auxiliary on the nitrogen atom, could potentially be adapted for the asymmetric synthesis of related S-benzyl thiocarbamates.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction wikipedia.org. These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis wikipedia.org. A variety of chiral auxiliaries, including those based on ephedrine and oxazolidinone derivatives, are commercially available and have been successfully employed in numerous stereoselective transformations . For instance, enantiopure aryl-sulfinamides have proven to be effective chiral auxiliaries in the asymmetric synthesis of amines and their derivatives nih.gov. The application of such auxiliaries to the synthesis of this compound could involve the attachment of the auxiliary to the nitrogen atom, followed by reaction with benzyl mercaptan or a derivative, to induce chirality at a specific center.

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is dictated by the interplay of its carbamate and sulfanyl (B85325) functionalities.

Hydrolysis and Proteolytic Stability of the Carbamate Linkage

The proteolytic stability of carbamates is a significant area of interest, particularly in the context of medicinal chemistry. Cysteine and serine proteases, which are involved in a multitude of biological processes, cleave peptide bonds through a mechanism involving a transient covalent adduct nih.gov. Interestingly, carbamates have been designed as "warheads" in peptidic inhibitors that can undergo a redirected cleavage by these proteases, leading to irreversible enzyme inactivation nih.gov. This suggests that while the carbamate linkage in this compound may exhibit some stability, it could also be susceptible to cleavage by certain proteases, potentially leading to the release of benzyl mercaptan and methylamine (B109427). The specific cleavage sites and efficiency would depend on the particular protease and the surrounding molecular structure mdpi.comresearchgate.netrsc.org.

Reactions Involving the Sulfanyl Moiety

The sulfur atom in the sulfanyl moiety of this compound is a key site for various chemical transformations. One of the most common reactions is oxidation. The benzylic C-H bond is susceptible to oxidation, and various reagents can be employed to achieve this transformation nih.gov. For instance, photocatalytic oxidation of benzyl alcohol to benzaldehyde has been demonstrated using modified TiO2 catalysts . Similarly, the sulfur atom itself can be oxidized. Thiocarbamates are known to be metabolized to reactive sulfoxide intermediates, which can alter their biological activity nih.gov.

Another important reaction is S-alkylation. The synthesis of S-benzyl/alkyl dithiocarbamates can be achieved through a hydrogen borrowing reaction between alcohols and dithiocarbamate anions, catalyzed by a hydroxyapatite-supported copper nano-catalyst nih.gov. This methodology offers a broad substrate scope and high yields nih.gov.

Furthermore, the C–S bond in benzyl sulfides can undergo cleavage under certain conditions. Electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C–N bond, suggesting that similar electrochemical approaches might be applicable to the C–S bond in this compound wikipedia.org. The regioselective cleavage of bonds in benzyl thiocyanates has also been studied, with the outcome depending on the substituents on the aromatic ring scispace.com.

Nucleophilic and Electrophilic Reactivity of Carbamate Systems

The carbamate system in this compound exhibits both nucleophilic and electrophilic character. The nitrogen and sulfur atoms can act as nucleophiles, while the carbonyl carbon is an electrophilic center.

Nucleophilic substitution reactions at the carbonyl carbon are a key aspect of carbamate chemistry. Studies on the aminolysis of aryl N-phenyl thiocarbamates with benzylamines have shown that these reactions can proceed through a concerted mechanism nih.gov. The reactivity is influenced by the nature of the leaving group and the substituents on the aromatic rings nih.gov. Aromatic rings themselves can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient or contain a good leaving group researchgate.netnih.gov.

Electrophilic reactions can occur at the aromatic ring of the benzyl group. The benzene ring is generally susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring mdpi.comnih.gov. The rate and position of this substitution are influenced by the existing substituents on the ring epa.gov. The sulfanylcarbamate group would likely act as a directing group in such reactions. Additionally, lithiation of N-benzylpyrene-1-carboxamide has been shown to result in electrophilic quenching at either the benzylic position or the pyrene nucleus, depending on the electrophile used researchgate.net. This suggests that the benzylic position of this compound could also be susceptible to electrophilic attack following deprotonation.

Hydrogenation and Reductive Transformations of Carbamates

The reduction of the carbamate functionality in this compound can lead to various products. Catalytic hydrogenation is a powerful tool for such transformations. The hydrogenation of thiocarbamates has been achieved using ruthenium-based catalysts, yielding formamides and thiols as the primary products nih.govnih.govnih.gov.

Table 1: Catalytic Hydrogenation of S-Benzyl Thiocarbamates

| Substrate | Catalyst | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| S-benzyl N,N-diethylthiocarbamate | Ru-pincer complex | 135 °C, 20 bar H₂ | N,N-diethylformamide, Benzyl mercaptan | >95 | nih.gov |

This table presents data for representative S-benzyl and S-phenyl thiocarbamates to illustrate the typical products and yields of catalytic hydrogenation.

Metal hydrides are another class of reagents used for the reduction of carbonyl compounds. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including esters and amides scispace.comwikipedia.org. While specific studies on the reduction of this compound with LiAlH₄ are limited, it is expected that the carbamate would be reduced. The outcome of the reduction of esters with LiAlH₄ is typically the corresponding primary alcohol. In the case of S-benzyl thiocarbamates, reduction with LiAlH₄ would likely cleave the C-S bond to produce benzyl mercaptan and N-methylmethanamine after workup.

Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. A full analysis of Methyl benzyl(sulfanyl)carbamate would involve several NMR experiments.

Unambiguous Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra would provide primary information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton spectrum would be expected to show distinct signals for the methyl ester protons (O-CH₃), the benzylic methylene (B1212753) protons (S-CH₂), the amine proton (N-H), and the aromatic protons of the phenyl ring. The chemical shifts (δ) and splitting patterns (multiplicity) would confirm the connectivity of these groups.

¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon (C=O), the methyl carbon, the benzylic methylene carbon, and the various carbons of the aromatic ring.

As specific experimental data for this compound is not available, a data table of expected chemical shifts cannot be accurately generated.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To establish unambiguous assignments and understand spatial relationships, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required. These techniques would confirm the proton-proton and proton-carbon connectivities within the molecule.

Dynamic NMR Studies for Conformational Dynamics

The carbamate (B1207046) linkage can exhibit restricted rotation around the C-N bond, potentially leading to the existence of different conformers. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could provide information on the energy barriers between these rotational isomers. However, no such studies have been published for this specific compound.

Vibrational Spectroscopy (IR, FTIR) for Characteristic Functional Group Identification

Infrared (IR) or Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would be expected for:

N-H stretch: Typically appearing in the region of 3200-3400 cm⁻¹.

C=O stretch (carbonyl): A strong absorption expected around 1700-1730 cm⁻¹.

C-N stretch: Found in the 1200-1350 cm⁻¹ region.

C-O stretch: Typically observed between 1000-1300 cm⁻¹.

Aromatic C-H and C=C stretches: Occurring at various frequencies above 3000 cm⁻¹ and between 1400-1600 cm⁻¹, respectively.

A table of characteristic absorption bands cannot be presented without experimental data.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, resulting from the breakdown of the molecule in the mass spectrometer, would offer further structural confirmation. Key fragments would likely include the benzyl (B1604629) or tropylium (B1234903) ion (m/z 91) and fragments related to the carbamate moiety. Without experimental spectra, a detailed fragmentation analysis is not possible.

X-ray Crystallography for Solid-State Structure and Preferred Conformation Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule and the nature of any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. There are no published crystal structures for this compound.

Computational Chemistry and Theoretical Modeling of Methyl Benzyl Sulfanyl Carbamate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of methyl benzyl(sulfanyl)carbamate. nih.gov Methods such as B3LYP, BVP86, and PBEPBE, often paired with basis sets like 6-31+G(d) or 6-311+G(d,p), are used to perform geometric optimization and calculate vibrational frequencies. scirp.orgscirp.org These calculations provide a detailed picture of the molecule's optimized geometry and electronic landscape, which are essential for predicting its chemical behavior. scirp.org For instance, studies on similar ethyl benzyl (B1604629) carbamates have shown that the Hartree-Fock (HF) method with a 6-31+G(d) basis set can accurately predict vibrational frequencies and atomic angles when compared to experimental X-ray diffraction data. scirp.org

The electronic properties and reactivity of this compound can be quantified through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ebsco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govscirp.org

From these orbital energies, a suite of global reactivity descriptors can be derived, providing a quantitative measure of the molecule's reactivity profile. These include chemical potential (μ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). scirp.org A molecule with a low chemical hardness and a high electrophilicity index is typically considered a good electrophile. nih.gov For example, quantum chemical analyses of related carbamate (B1207046) derivatives have utilized methods like the Restricted Hartree-Fock (RHF) with an STO-3G basis set to determine these key parameters, revealing insights into the molecule's stability and potential as a coordinating ligand. cyberleninka.ruinlibrary.uz

Below is a table summarizing typical electronic descriptors that can be calculated for this compound using DFT methods.

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | The minimum energy required to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power of an atom to attract electrons to itself |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Softness | σ | 1/η | A measure of the molecule's polarizability |

| Electrophilicity Index | ω | μ²/2η (where μ = -χ) | Propensity to accept electrons |

This table is generated based on established principles of conceptual DFT. nih.govscirp.orgscirp.org

Computational chemistry offers a powerful lens through which to view the intricate steps of chemical reactions involving carbamates. DFT calculations can map out the entire reaction pathway for the synthesis of molecules like this compound, identifying key intermediates, transition states, and the associated energy barriers. This provides a detailed, step-by-step understanding of how the reaction proceeds. mdpi.com

A computational study on the palladium-catalyzed synthesis of a similar carbamate, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, illustrates this approach. mdpi.com The calculations showed that the direct reaction was not spontaneous and required a catalyst. The study detailed a plausible mechanistic pathway involving several key steps:

Ligand Dissociation: The catalytic cycle begins with the dissociation of a ligand from the palladium complex to create a reactive species.

Intermediate Formation: The catalyst then interacts with the reactants to form various intermediate complexes.

Transition States: Energy calculations pinpoint the transition state structures, which represent the highest energy point along the reaction coordinate for a particular step.

Hydrogenation/Final Product Release: The final steps involve processes like hydrogenation and the release of the carbamate product, regenerating the catalyst. mdpi.com

Molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements or conformations. A conformational energy landscape analysis computationally explores the potential energy surface (PES) to identify the most stable conformers and the energy barriers between them. nih.gov This is often achieved using a systematic search method, such as mixed torsional/low-mode sampling, within a chosen force field like OPLS-2005. nih.gov

Studies on carbamate monomers have revealed that the backbone tends to adopt a planar conformation due to the delocalization of π-electrons. nih.gov The analysis identifies a range of conformers with small energy differences. For example, in one study on a Boc-carbamate monomer, six different conformations were found within just 1 kcal/mol of each other, with the most stable conformer being stabilized by an intramolecular hydrogen bond. nih.gov Understanding this landscape is critical as the specific conformation of a molecule can significantly influence its physical properties and biological activity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a simulated environment, such as in a solvent. nih.gov

For this compound, MD simulations can reveal its conformational stability and dynamics in solution. nih.govrsc.org These simulations track how the molecule flexes, rotates, and interacts with solvent molecules over a period, typically nanoseconds. rsc.org Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the structural stability of the molecule over time.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (RoG): Indicates the compactness of the molecule's structure.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interaction potential. nih.govrsc.org

Hydrogen Bonds: The formation and breaking of intra- and intermolecular hydrogen bonds are monitored to understand interaction dynamics. rsc.org

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. rsc.org

The process involves placing the ligand into the binding site of a macromolecule and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. cyberleninka.rursc.org Studies on structurally related molecules have demonstrated the utility of this approach. For example, a derivative, methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, was docked with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), yielding a strong binding score of -6.8 kcal/mol, suggesting it could be a potent inhibitor. cyberleninka.ru Similarly, other sulfanyl-containing compounds have been docked against targets like glycogen (B147801) phosphorylase, with the analysis revealing key binding interactions such as hydrogen bonds, π-π stacking, and alkyl-π interactions with specific amino acid residues in the catalytic site. nih.gov

The table below shows examples of macromolecular targets that have been studied with compounds structurally related to carbamates and sulfanyl (B85325) derivatives, along with representative binding energies.

| Compound Class | Macromolecular Target | PDB ID | Binding Energy (kcal/mol) | Key Interactions |

| Benzimidazole Carbamate | VEGFR-2 | - | -6.8 | Not specified cyberleninka.ru |

| Sulfanyl-pyrimidine | Glycogen Phosphorylase | - | Not specified | H-bonding, π-π, alkyl-π nih.gov |

| Benzylhydrazinecarbodithioate | Target Protein (COVID-19) | - | -6.0 | Not specified nih.gov |

| Sulfonyl Hydrazone | Estrogen Receptor-beta | 1x7b | -6.85 | Not specified mdpi.com |

| Triazole Sulfonamide | Carbonic Anhydrase IX | 5FL4 | -9.2 | Interactions with Gln92, Thr200 rsc.org |

This table compiles data from docking studies on various related compounds to illustrate the application and type of results obtained from molecular docking. nih.govcyberleninka.rursc.orgnih.govmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. benthamscience.com Unlike methods that are purely distance-based, QTAIM defines interactions based on the topology of the electron density, ρ(r).

Within the QTAIM framework, a bond path—a line of maximum electron density linking two nuclei—is indicative of an interaction. The properties of the electron density at a specific point along this path, known as the bond critical point (BCP), reveal the nature and strength of the interaction. benthamscience.comnih.gov For this compound, QTAIM analysis could be used to:

Identify and Classify Interactions: Precisely map all intra- and intermolecular interactions, such as hydrogen bonds, van der Waals forces, and weaker C-H···O or C-H···S contacts.

Quantify Interaction Strength: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to estimate the energy and nature of the interaction. For example, closed-shell interactions like hydrogen bonds typically have low ρ and positive ∇²ρ values. benthamscience.com

Visualize Bonding: QTAIM enables the visualization of the network of interactions that dictates the molecule's crystal packing or its binding within a receptor site. nih.gov

This approach has been successfully applied to study non-covalent interactions in complex systems, such as the adsorption of gases in metal-organic frameworks (MOFs) and the encapsulation of pharmaceutical molecules, demonstrating its power in providing a detailed and quantitative understanding of molecular interactions. nih.gov

Structure Activity Relationship Sar Investigations of Methyl Benzyl Sulfanyl Carbamate Derivatives

Ligand-Based SAR Methodologies: Pharmacophore Modeling and Molecular Surface Analysis

Pharmacophore modeling and molecular surface analysis are powerful computational tools used to elucidate the key chemical features required for the biological activity of a series of compounds. These ligand-based methods are particularly useful when the three-dimensional structure of the biological target is unknown.

Pharmacophore models for carbamate (B1207046) derivatives often highlight the importance of specific features, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, in a series of ethyl benzyl (B1604629) carbamates, molecular modeling techniques such as PM3, Hartree-Fock (HF), and Density Functional Theory (DFT) have been employed to optimize the structures and predict their properties. scirp.orgresearchgate.net These studies help in identifying the essential spatial arrangement of functional groups necessary for interaction with a biological target.

Receptor-Dependent SAR Studies: Computational Prediction of Binding Modes and Affinities

When the structure of the biological target is available, receptor-dependent SAR studies, such as molecular docking, can provide detailed predictions of how a ligand binds. These computational methods simulate the interaction between a ligand and its receptor, predicting the preferred binding orientation and estimating the binding affinity.

For example, docking studies of certain antagonists have revealed that their binding modes can be similar in some regions of the receptor while differing in others, suggesting that even subtle changes in the ligand structure can lead to different binding configurations. nih.govresearchgate.net The affinity of a compound for its target is a critical determinant of its biological activity. Studies on methyl benzimidazol-2-yl carbamate have shown a positive correlation between the binding affinity of the compound to its target protein, tubulin, and its inhibitory effect on fungal growth. nih.gov Variations in binding affinity among different mutant strains directly correlated with their resistance or increased sensitivity to the compound. nih.gov

The calculated binding affinities can be used to rank a series of compounds and prioritize them for synthesis and biological testing. These computational predictions, when validated by experimental data, are invaluable in guiding the optimization of lead compounds.

Influence of Structural Modifications on Biological Activity and Selectivity

Systematic structural modifications of a lead compound are a cornerstone of medicinal chemistry, aiming to improve its pharmacological profile. The following subsections detail the impact of specific structural changes on the biological activity and selectivity of methyl benzyl(sulfanyl)carbamate derivatives.

Modifications at the N- and O-termini of the carbamate scaffold have been shown to significantly influence biological activity. In studies of related carbamate-containing compounds, alterations at these positions have been a key focus of SAR investigations. nih.gov For instance, the synthesis of various benzyl ethyl carbamates has been achieved by modifying the base molecule, indicating that this part of the scaffold is amenable to chemical variation. scirp.orgresearchgate.net

Benzyl Moiety: The benzyl group is a common feature in many biologically active compounds. Its aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues of a target protein. In some cases, the presence of a phenyl C-region has been shown to result in better antagonism compared to other aromatic surrogates like pyridine. nih.govresearchgate.net The substitution pattern on the benzyl ring is also critical. Studies on related compounds have demonstrated that electron-withdrawing groups on the phenyl ring can increase inhibitory activity, while electron-donating groups may reduce potency. nih.gov

Sulfanyl (B85325) Moiety: The sulfur atom in the sulfanyl group introduces unique properties to the molecule. It can act as a hydrogen bond acceptor and its size and polarizability differ from that of an oxygen atom, which can lead to altered binding interactions. The replacement of an oxygen atom with a sulfur atom (a thio-carbamate) can impact the electronic distribution and conformational flexibility of the molecule.

Methyl Moiety: The methyl group, while seemingly simple, can have a profound impact on biological activity. It can contribute to hydrophobic interactions within a binding pocket and its presence can influence the conformation of the molecule. In some series of compounds, the methyl-substituted derivative has been found to be the least effective inhibitor, suggesting that larger or different substituents at this position may be more favorable for activity. nih.gov

Stereochemical Effects on Biological Activity and Conformational Preferences

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit different pharmacological and toxicological properties. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers or diastereomers of a ligand.

For certain compounds, the stereochemical configuration is a critical determinant of potency. For example, in a series of TRPV1 antagonists, one stereoisomer (44S) demonstrated excellent potency. nih.govresearchgate.net Docking studies of this specific stereoisomer revealed a particular binding mode within the receptor, highlighting the importance of a defined three-dimensional structure for optimal interaction. nih.govresearchgate.net

The conformational preferences of a molecule, which describe the spatial arrangement of its atoms, are also influenced by its stereochemistry. The molecule will adopt a conformation that minimizes its steric and electronic strain, and this preferred conformation is the one that interacts with the biological target. Computational methods can be used to predict the low-energy conformations of a molecule and to understand how stereochemistry influences these preferences. scirp.orgresearchgate.net The stereoselective synthesis of specific isomers is often a key objective in drug discovery programs to access the more active or less toxic compound. acs.org

Biomolecular Interactions and in Vitro Biological Activities

Evaluation of Enzyme Inhibition Potential

The core structure of methyl benzyl(sulfanyl)carbamate, featuring a carbamate (B1207046) group, is a key motif found in many enzyme inhibitors. Research has focused on its ability to target and inhibit cholinesterases and carbonic anhydrases.

Derivatives of benzyl (B1604629) carbamate have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the hydrolysis of the neurotransmitter acetylcholine. nih.gov In vitro assays are used to determine the inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), and the selectivity of these compounds for one enzyme over the other.

A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates demonstrated a strong preferential inhibition of BChE over AChE. nih.govmdpi.comnih.gov Several of these compounds exhibited greater potency than the clinically used drug rivastigmine (B141). nih.govmdpi.comnih.gov For instance, Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate was found to be approximately nine times more effective than rivastigmine against BChE. nih.govmdpi.com The selectivity index (SI), which is the ratio of the IC50 for AChE to the IC50 for BChE, highlights the preference for BChE inhibition. nih.govmdpi.com For many carbamate derivatives, the inhibitory potency is generally stronger against BChE compared to AChE. epa.gov

Table 1: In Vitro Cholinesterase Inhibition by Benzyl Carbamate Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4.33 | ~34 |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6.57 | ~10 |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) | BChE | 8.52 | ~10 |

| Rivastigmine (Reference) | BChE | ~38 | - |

Data sourced from studies on structurally related benzyl carbamate derivatives. nih.govmdpi.comnih.gov

The mechanism for this inhibition is typically pseudo-irreversible, involving the carbamylation of the serine residue in the enzyme's catalytic triad. researchgate.net However, some derivatives may exhibit reversible inhibition, particularly with BChE, due to specific molecular interactions within the active site. researchgate.net

Compounds structurally related to this compound, particularly those containing a sulfonamide group, are potent inhibitors of carbonic anhydrases (CAs). sid.ir These zinc-containing metalloenzymes are involved in numerous physiological processes. nih.gov

A library of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates showed moderate to low nanomolar inhibition constants against several human (h) CA isoforms, including hCA I, II, and VII. nih.gov Some compounds displayed considerable selectivity for inhibiting specific CA isoforms. nih.gov For example, studies on N-sulfonyl carbamimidothioates revealed compounds that did not inhibit off-target isoforms hCA I and II but were effective against tumor-associated hCA IX and XII. nih.gov This selectivity is crucial for developing targeted therapeutic agents. nih.govnih.gov

Table 2: In Vitro Carbonic Anhydrase Inhibition by Related Sulfonamide-Based Compounds

| Compound Class | Target Isoform | Inhibition Profile |

|---|---|---|

| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | hCA I, II, VII | Moderate to low nanomolar inhibition |

| Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates | hCA XIII | Less effective inhibition |

| N-sulfonyl carbamimidothioates | hCA I, II | No significant inhibitory potential |

| N-sulfonyl carbamimidothioates | hCA IX, XII | Effective inhibition |

Data compiled from research on related sulfonamide-based carbamimidothioates. nih.govnih.gov

Interaction with Nucleic Acids and DNA Photocleaving Activity in vitro

The interaction of this compound with nucleic acids is less characterized. However, the benzyl group is known to be involved in DNA interactions. For example, N-nitrosobenzylmethylamine can act as a DNA benzylating agent, forming adducts with guanine (B1146940) and adenine. nih.gov The formation of such adducts can lead to DNA damage. nih.gov

Furthermore, the carbamate linkage is part of structures known as photoremovable protecting groups (PPGs), or "caged" compounds. acs.orgnih.gov These molecules can be designed to release a bioactive substance upon irradiation with light. acs.orgnih.gov While direct evidence for this compound is limited, related benzyl carbamates are used to "cage" molecules like nucleobases, allowing for photochemical control of DNA activity. nih.gov This suggests a potential, though currently unexplored, for this compound derivatives in applications requiring light-induced DNA interaction or cleavage.

Mechanistic Insights into Enzyme-Ligand Binding at the Molecular Level

Molecular docking studies have provided detailed insights into how carbamate derivatives bind to the active sites of their target enzymes. These computational models help to visualize and understand the specific interactions that govern inhibitory activity.

For cholinesterases, the binding of carbamate inhibitors is guided by a carrier scaffold that positions the carbamate moiety correctly within the active site gorge for reaction with the catalytic serine. nih.gov In BChE, molecular modeling has shown that the most active benzyl carbamate derivatives establish interactions identical to those of rivastigmine. nih.gov

In the case of carbonic anhydrase inhibitors, molecular docking studies of related compounds have shown that the ligand binds at the catalytic site. nih.gov For pyrimidine (B1678525) derivatives, key interactions involve amino acids such as Leu89 and Glu90. researchgate.net

The stability of the enzyme-ligand complex is highly dependent on a network of non-covalent interactions. nih.gov

Hydrogen Bonding: This is a critical interaction for many enzyme inhibitors. nih.gov In the binding of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, a related heterocyclic structure, the carbamate NH group forms intermolecular hydrogen bonds. mdpi.com For pyrimidine-based inhibitors of glycogen (B147801) phosphorylase, hydrogen bonds between the C=O and NH groups of the ligand and residues like Thr369 and Ser366 are observed. researchgate.net The thiol group, as seen in methyl 3-mercaptopropionate, can also participate in stabilizing SH···O=C hydrogen bonds. nih.gov

Other Non-Covalent Interactions: Besides hydrogen bonds, other forces play a significant role. mdpi.com In the inhibition of BChE by phenothiazine (B1677639) carbamates, π-π stacking interactions between the aromatic moiety of the inhibitor and residues F329 and Y332 in the enzyme's active site are crucial. researchgate.net Molecular docking studies of a sulfanyl-pyrimidine derivative identified several types of non-covalent interactions, including π-π, alkyl-π, and amide-π interactions, as important for binding. nih.gov

These detailed molecular interactions are fundamental to the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.

Emerging Applications and Future Research Directions

Potential Utility of Carbamates in Materials Science and Polymer Chemistry

Carbamates, and the urethane (B1682113) linkages they form, are fundamental to the production of a major class of plastics known as polyurethanes. wikipedia.org These versatile polymers exhibit a wide spectrum of properties, leading to their use as foams, elastomers, and solids in a vast array of commercial products. wikipedia.orgnih.gov The adaptability of polyurethanes stems from the diverse combination of diisocyanates and diols used in their synthesis, which allows for the tailoring of their physical characteristics to suit specific applications, from flexible foams in insulation and furniture to rigid components in electronics and automotive parts. wikipedia.orgnih.gov

Recent research has focused on creating more sustainable and functional polyurethane materials. One area of exploration is the development of non-isocyanate routes to polyurethanes, often referred to as non-isocyanate polyurethanes (NIPUs), which utilize carbamates synthesized through alternative, less hazardous methods. wikipedia.orgrsc.org For instance, researchers have investigated the use of carbon dioxide as a C1 synthon for the synthesis of organic carbamates, which can then serve as precursors to polyurethanes, offering a more environmentally benign approach. rsc.orgsintef.no

Furthermore, the inherent properties of the carbamate (B1207046) group are being exploited to design "smart" or functional polymers. Carbamate-based polymers are being investigated for their potential in creating sequence-defined polymers, where the specific arrangement of different carbamate units along the polymer chain can encode information or lead to unique material properties. acs.orgchemrxiv.orgacs.orgacs.org The conformational rigidity of the carbamate bond, which can exist in both cis and trans configurations, provides a basis for designing polymers with predictable folding and self-assembly behaviors. chemrxiv.orgacs.org This opens up possibilities for creating novel materials with applications in data storage, responsive materials, and biomimicry. acs.orgchemrxiv.orgacs.orgacs.org

| Application Area | Key Features of Carbamates Utilized | Example Research Direction |

| Polyurethanes | Formation of urethane linkages, versatility in monomer selection. wikipedia.orgnih.gov | Development of non-isocyanate polyurethane (NIPU) synthesis routes. wikipedia.orgrsc.org |

| Sustainable Polymers | Use of CO2 as a feedstock for carbamate synthesis. rsc.orgsintef.no | Catalytic conversion of CO2, amines, and alcohols into carbamates. rsc.orgsintef.no |

| Smart Materials | Sequence-defined polymer synthesis, conformational properties. acs.orgchemrxiv.orgacs.orgacs.org | Design of informational polymers with specific folding and recognition capabilities. acs.orgchemrxiv.orgacs.orgacs.org |

| Recyclable Polymers | Selective cleavage of carbamate bonds for chemical recycling. nih.govacs.org | Aminolysis of polyurethanes to recover monomers and create new urea-based materials. nih.govacs.org |

Methyl benzyl(sulfanyl)carbamate as a Versatile Synthetic Intermediate for Complex Molecular Architectures

While direct research on "this compound" as a specific synthetic intermediate is not extensively documented in the provided search results, the broader class of carbamates, including sulfur-containing analogues like thiocarbamates, are recognized for their significant role as versatile intermediates and protecting groups in organic synthesis. acs.orgnih.gov The carbamate functional group is a key structural element in a wide range of organic molecules and serves as a crucial building block for more complex structures. acs.org

Carbamates are frequently employed as protecting groups for amines due to their stability under various reaction conditions and the relative ease of their introduction and removal. acs.orgnih.gov This protective strategy is fundamental in multi-step syntheses, preventing unwanted side reactions of the highly reactive amine functionality while other parts of the molecule are being modified. escholarship.org

The reactivity of the carbamate group itself can be harnessed for the construction of more intricate molecular frameworks. For example, the Hofmann and Curtius rearrangements of amides and acyl azides, respectively, can proceed through isocyanate intermediates to form carbamates, which can then be further transformed. nih.gov More modern synthetic methodologies focus on the direct and catalytic formation of carbamates from amines, carbon dioxide, and alcohols or alkyl halides, offering more efficient and environmentally friendly routes. nih.govacs.org

The sulfur atom in thiocarbamates, a class to which this compound belongs, introduces unique reactivity and potential for further functionalization. For instance, palladium-mediated S-arylation of cysteine residues, which forms a carbon-sulfur bond, highlights the utility of sulfur-containing functionalities in bioconjugation and the synthesis of modified peptides. acs.org This suggests that the sulfanyl (B85325) group in this compound could be a handle for various chemical transformations, allowing for its incorporation into larger and more complex molecular architectures. The synthesis of various carbamates and thiocarbamates has been explored for different applications, including their potential as inhibitors of nitric oxide production. nih.gov

| Synthetic Strategy | Role of Carbamate/Thiocarbamate | Potential Application |

| Protecting Group Chemistry | Masking of amine functionality. acs.orgnih.gov | Multi-step synthesis of complex natural products and pharmaceuticals. escholarship.org |

| Rearrangement Reactions | Formation via isocyanate intermediates. nih.gov | Synthesis of amines and other nitrogen-containing compounds. nih.gov |

| Catalytic Carbamate Synthesis | Direct formation from simple starting materials. nih.govacs.org | Greener and more efficient synthesis of carbamate-containing molecules. acs.org |

| Sulfur-Based Functionalization | Site for further chemical modification. acs.org | Bioconjugation and the creation of novel sulfur-containing compounds. acs.orgnih.gov |

Advancements in Carbamate-Based Prodrug Design Principles

The carbamate functional group is a cornerstone in modern prodrug design, offering a versatile and effective means to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. acs.orgnih.govnih.gov A primary goal of incorporating a carbamate linker is to improve a drug's stability, particularly against first-pass metabolism, and to increase its bioavailability. acs.orgewadirect.com By masking a reactive functional group, such as an amine or a hydroxyl group, the carbamate can protect the parent drug from premature degradation, allowing for more of the active compound to reach its target. acs.orgnih.gov

Recent advancements in carbamate-based prodrug design have focused on creating sophisticated systems that allow for targeted drug release. ewadirect.com This often involves the use of self-immolative linkers, where the cleavage of the carbamate bond, typically by a specific enzyme or under certain physiological conditions, initiates a cascade of reactions that ultimately liberates the active drug. chemrxiv.orgnih.govacs.org For instance, antibody-drug conjugates (ADCs) frequently utilize carbamate linkers that are stable in circulation but are cleaved by enzymes present in cancer cells, ensuring that the cytotoxic payload is released preferentially at the tumor site. chemrxiv.orgnih.govacs.orgmdpi.com

The design of the carbamate prodrug can be fine-tuned to control the rate of drug release. The substituents on the nitrogen and oxygen atoms of the carbamate moiety can be modified to alter its susceptibility to hydrolysis. acs.orgnih.gov This allows for the development of prodrugs with varying half-lives, tailored to the specific therapeutic need. acs.org For example, some carbamate prodrugs are designed for rapid conversion to the active drug, while others are intended for a more sustained release profile. acs.orgnih.gov

| Prodrug Design Principle | Mechanism | Therapeutic Advantage |

| Enhanced Bioavailability | Masking of polar functional groups to improve membrane permeability. ewadirect.comnih.gov | Increased oral absorption and systemic exposure of the drug. acs.orgnih.gov |

| Metabolic Stability | Protection of the parent drug from enzymatic degradation. acs.orgacs.org | Reduced first-pass metabolism and prolonged drug half-life. acs.org |

| Targeted Drug Release | Use of enzyme-cleavable or self-immolative linkers. ewadirect.comchemrxiv.orgnih.govacs.org | Site-specific delivery of the drug, minimizing off-target toxicity. ewadirect.comchemrxiv.orgnih.govacs.org |

| Controlled Release Rate | Modification of the carbamate structure to modulate hydrolytic stability. acs.orgnih.gov | Optimization of the drug's pharmacokinetic profile for improved efficacy. acs.orgnih.gov |

Future Trajectories in the Rational Design and Discovery of Novel Sulfur-Containing Carbamates

The future of rational drug design and discovery involving sulfur-containing carbamates, such as thiocarbamates and related structures, is poised for significant advancement. Building on the established utility of carbamates in medicine, the incorporation of sulfur offers unique chemical properties that can be exploited for therapeutic benefit. nih.govnih.gov

One promising direction is the exploration of novel sulfur-containing pharmacophores that have been historically neglected in drug discovery. rsc.org The development of new synthetic methods will be crucial to access a wider diversity of these compounds, enabling a more thorough investigation of their potential as therapeutic agents. rsc.org This includes the synthesis of novel sulfur-containing analogs of existing drugs to potentially improve their efficacy, selectivity, or pharmacokinetic profiles. nih.gov

Computational methods are also expected to play an increasingly important role in the rational design of sulfur-containing carbamates. mdpi.com While simple in silico screening approaches have shown limitations, the application of more advanced computational techniques can help to more accurately predict the binding affinity of these compounds to their biological targets. mdpi.com This can guide the synthesis of more potent and selective inhibitors for a variety of diseases.

Furthermore, there is growing interest in understanding the role of sulfur metabolism in various organisms, which could lead to the discovery of new drug targets. nih.gov The design of sulfur-containing carbamates that can modulate these pathways could provide novel therapeutic strategies for a range of conditions. The unique reactivity of sulfur also presents opportunities for the development of novel covalent inhibitors and chemical probes to study biological systems. acs.org

| Research Trajectory | Key Focus | Potential Impact |

| Exploration of Novel Pharmacophores | Synthesis and evaluation of underutilized sulfur-containing functional groups. rsc.org | Expansion of the chemical space for drug discovery and identification of new lead compounds. rsc.org |

| Advanced Computational Design | Utilization of sophisticated in silico models to predict binding affinity and guide synthesis. mdpi.com | More efficient and targeted discovery of potent and selective drug candidates. mdpi.com |

| Targeting Sulfur Metabolism | Design of compounds that modulate enzymes involved in sulfur-related metabolic pathways. nih.gov | Development of novel therapeutic approaches for a variety of diseases. nih.gov |

| Development of Covalent Modulators | Leveraging the unique reactivity of sulfur for the design of targeted covalent inhibitors and probes. acs.org | Creation of highly specific and potent therapeutic agents and research tools. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl benzyl(sulfanyl)carbamate with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or carbamate-forming reactions. For example, a related carbamate derivative was synthesized via reaction of benzyl chloroformate with a thiol-containing intermediate, followed by recrystallization in ethanol-chloroform (2:1 v/v) to achieve 91% yield and high purity . Key considerations include:

- Use of anhydrous conditions to prevent hydrolysis.

- Purification via slow evaporation in mixed solvents (e.g., ethanol-chloroform) to optimize crystal formation.

- Characterization by melting point (e.g., 445 K) and spectroscopic methods (FT-IR, NMR) to confirm structure.

Q. How can researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a structurally similar carbamate, SC-XRD revealed planar chromene rings (max deviation: 0.0149 Å) and intermolecular N⋯S hydrogen bonds forming R₂²(22) motifs . Additional techniques include:

- FT-IR to identify carbamate C=O stretches (~1700 cm⁻¹) and S-H/N-H vibrations.

- Thermogravimetric analysis (TGA) to assess thermal stability linked to hydrogen-bonding networks.

Q. What analytical techniques are critical for verifying the stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should combine:

- HPLC-UV/MS : Monitor degradation products in acidic/alkaline buffers.

- NMR spectroscopy : Track pH-dependent shifts in carbamate C=O or S-H signals.

- Kinetic modeling : Calculate hydrolysis rate constants (e.g., t₁/₂ in aqueous solutions). For related carbamates, alkaline conditions often accelerate degradation due to nucleophilic attack on the carbonyl .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can:

- Map frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites.

- Analyze natural bond orbitals (NBOs) to quantify hyperconjugative interactions (e.g., C=O → S lone pairs).

- Simulate UV-Vis spectra (TD-DFT) and compare with experimental data for validation .

Q. What structure-activity relationship (SAR) strategies optimize this compound’s inhibitory activity against cholinesterases?

- Methodological Answer : SAR studies on benzene-based carbamates suggest:

- Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance acetylcholinesterase (AChE) inhibition by increasing electrophilicity at the carbamate carbonyl.

- Substituent positioning : Para-substituted derivatives show higher selectivity (IC₅₀ < 1 µM) compared to ortho/meta analogs.

- Docking simulations : Use AutoDock Vina to correlate binding energies with experimental IC₅₀ values .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental approaches validate these interactions?

- Methodological Answer : Competitive inhibition assays (e.g., CYP3A4) can be conducted via:

- Fluorescence quenching : Monitor changes in heme environment upon ligand binding.

- Crystallography : Resolve co-crystal structures (e.g., PDB ID: 6DAA) to identify key binding residues (e.g., Phe304, Arg372) .

- Metabolic profiling : LC-MS/MS to detect carbamate-derived metabolites in liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.